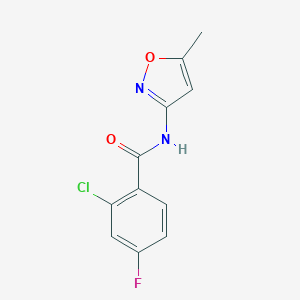![molecular formula C11H7BrF3NO2S2 B263103 5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)
5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a chemical compound that has been extensively researched due to its potential applications in various fields. It is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a five-membered ring of four carbon atoms and one sulfur atom. This compound has been found to have various biochemical and physiological effects, making it an important subject of scientific research.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been found to inhibit the growth of certain cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide in lab experiments include its potential antimicrobial and anticancer properties, which can be useful in the development of new antibiotics and anticancer drugs. However, its limitations include the fact that its mechanism of action is not fully understood and that it may have potential side effects that need to be further studied.
Zukünftige Richtungen
There are several future directions that can be explored in the study of 5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide. These include further studies on its mechanism of action, as well as its potential applications in the development of new antibiotics and anticancer drugs. Additionally, studies can be conducted to further evaluate its potential side effects and toxicity levels. Overall, the study of 5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has the potential to lead to the development of new and innovative treatments for various diseases and conditions.
Synthesemethoden
The synthesis of 5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
Produktname |
5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
|---|---|
Molekularformel |
C11H7BrF3NO2S2 |
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7BrF3NO2S2/c12-9-4-5-10(19-9)20(17,18)16-8-3-1-2-7(6-8)11(13,14)15/h1-6,16H |
InChI-Schlüssel |
KQGZLXOIKBVFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)
![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)


![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

